molecular formula C8H13NO3 B3111810 1-(2-Methylpropanamido)cyclopropane-1-carboxylic acid CAS No. 1860361-85-8

1-(2-Methylpropanamido)cyclopropane-1-carboxylic acid

Cat. No.: B3111810
CAS No.: 1860361-85-8
M. Wt: 171.19 g/mol
InChI Key: JSLNRFONZZUACH-UHFFFAOYSA-N
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Description

1-(2-Methylpropanamido)cyclopropane-1-carboxylic acid is a synthetic compound that features a cyclopropane ring substituted with an amide and a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities and applications in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropanamido)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropanamido)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylate salts.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amide group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

1-(2-Methylpropanamido)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a tool for understanding enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 1-(2-Methylpropanamido)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in plant growth regulation.

    Cyclopropane carboxylic acid: A simpler analog without the amide group, used in organic synthesis.

Uniqueness: 1-(2-Methylpropanamido)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring with both amide and carboxylic acid functional groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

1-(2-methylpropanoylamino)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)6(10)9-8(3-4-8)7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLNRFONZZUACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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